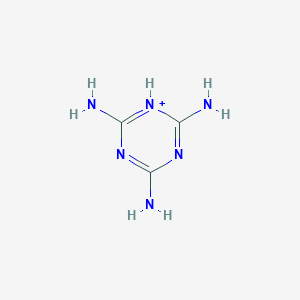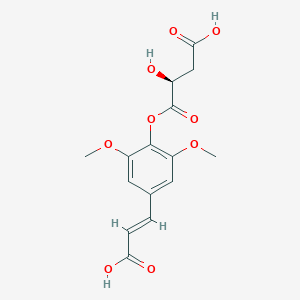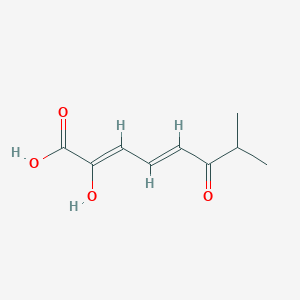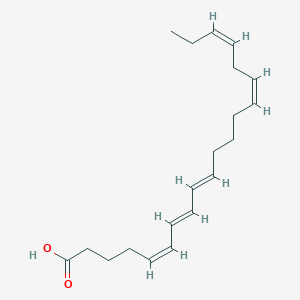![molecular formula C20H20N2O2S B1240476 4-(3,4-dimethoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B1240476.png)
4-(3,4-dimethoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione is a member of quinazolines.
Scientific Research Applications
Synthesis and Characterization
- Quino[1,2-c]quinazolines were synthesized using intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-disubstituted-1,2,3,4-tetrahydroquinoline. These compounds, including variants of 4-(3,4-dimethoxyphenyl) derivatives, have been explored for their diverse chemical properties and reactions with different substances, contributing to the understanding of heterocyclic chemistry (Phillips & Castle, 1980).
Structural Analysis
- X-ray, NMR, and DFT studies have been conducted on benzo[h]thiazolo[2,3-b]quinazoline derivatives, including compounds similar to 4-(3,4-dimethoxyphenyl) derivatives. These studies help in understanding the molecular structure and potential reactivity of these compounds (Gupta & Chaudhary, 2013).
Antimicrobial Properties
- Research into the antimicrobial properties of related compounds, such as thiazolo and thiazino benzo[h]quinazolines, has been carried out. This research is vital for exploring the potential use of these compounds in developing new antimicrobial agents (Gupta & Chaudhary, 2012).
Synthesis Techniques
- Novel methods have been developed for synthesizing quinazoline derivatives. For instance, base-mediated one-pot synthesis techniques have been explored for creating tetrahydro-4-substituted benzo[h]quinazoline-2(1H)-thione derivatives, contributing to more efficient and versatile methods in synthetic chemistry (Sivakumar, Prabakaran & Seenivasa Perumal, 2018).
Biological Activities
- Synthesis and exploration of the biological activities of various quinazoline derivatives, including those structurally related to 4-(3,4-dimethoxyphenyl) derivatives, have been a focus. Studies cover a range of activities, such as antimicrobial, analgesic, and anti-inflammatory properties, offering potential applications in pharmacology (Dash et al., 2017).
Properties
Molecular Formula |
C20H20N2O2S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione |
InChI |
InChI=1S/C20H20N2O2S/c1-23-16-10-8-13(11-17(16)24-2)18-15-9-7-12-5-3-4-6-14(12)19(15)22-20(25)21-18/h3-6,8,10-11,18H,7,9H2,1-2H3,(H2,21,22,25) |
InChI Key |
UPWWMFGRFVAGGJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)NC(=S)N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)NC(=S)N2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1240395.png)
![1-[4-Chloro-3-(4-morpholinylsulfonyl)phenyl]-3-phenylurea](/img/structure/B1240396.png)






![2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B1240408.png)



